molecular formula C8H6N2O2 B160930 4-Aminophthalimide CAS No. 3676-85-5

4-Aminophthalimide

Cat. No.: B160930
CAS No.: 3676-85-5
M. Wt: 162.15 g/mol
InChI Key: PXRKCOCTEMYUEG-UHFFFAOYSA-N
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Description

4-Aminophthalimide is an organic compound with the molecular formula C8H6N2O2. It is a derivative of phthalimide, where an amino group is substituted at the fourth position of the phthalimide ring. This compound is known for its strong fluorescence properties, making it a valuable probe in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminophthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then nitrated to produce 4-nitrophthalimide. The nitro group is subsequently reduced to an amino group, yielding this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Aminophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fluorescent Probes in Biological Systems

4-AP has emerged as a powerful fluorescent probe for studying biological systems due to its ability to provide detailed information about local environments within cells and proteins.

  • Transmembrane Peptides : Researchers have synthesized amino acids incorporating 4-AP to examine local polarity in transmembrane (TM) peptides. The fluorescence characteristics of 4-AP allow for distinguishing between hydrophobic and hydrophilic environments within lipid bilayers. For instance, modifications in fluorescence quantum yield were observed when 4-AP was incorporated into the α-helical fragment of the human epidermal growth factor receptor (EGFR), enabling insights into membrane interactions and protein conformations .
  • Cell Imaging : The integration of 4-AP-modified peptides into cell membranes has been demonstrated, allowing for real-time imaging of cellular structures. The fluorescence readout from 4-AP provides a clear distinction between different cellular components, facilitating studies on cellular dynamics .

Solvation Dynamics Studies

4-AP is frequently employed in solvation dynamics experiments due to its sensitivity to solvent polarity.

  • Solvatochromism : The compound exhibits significant solvatochromic behavior, where its fluorescence properties change depending on the solvent environment. Studies using femtosecond infrared spectroscopy have revealed that 4-AP's electronic transitions are influenced by solvent interactions, making it suitable for probing solvation dynamics in various solvents like methanol and acetonitrile .

Material Science Applications

In materials science, 4-AP serves as a building block for creating fluorescent organic nanoparticles.

  • Nanoparticle Fabrication : Research has shown that 4-AP can be used alongside other compounds to fabricate fluorescent nanoparticles with distinct optical properties. These nanoparticles exhibit unique aggregation behaviors that can be manipulated for specific applications in sensing and imaging technologies .

Photophysical Studies

The photophysical properties of 4-AP have been extensively studied to understand its behavior under various conditions.

  • Fluorescence Lifetimes : Time-dependent density functional theory (TD-DFT) calculations have been employed to analyze the excited state lifetimes of 4-AP in different solvents. Findings indicate that the compound's fluorescence quantum yield remains high in nonpolar solvents but decreases significantly in protic solvents due to solvent interactions .

Case Studies

Several case studies highlight the practical applications of 4-AP:

Study FocusApplicationFindings
Transmembrane PeptidesFluorescent ProbesEnhanced fluorescence readout enabled localization studies within lipid membranes .
Solvation DynamicsSpectroscopySignificant changes in fluorescence spectra correlated with solvent polarity changes .
Nanoparticle DevelopmentMaterial ScienceSuccessful fabrication of fluorescent nanoparticles with controlled optical properties .

Mechanism of Action

The mechanism of action of 4-aminophthalimide primarily involves its fluorescence properties. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This property is utilized in various applications to monitor molecular interactions and environmental changes. The molecular targets and pathways involved include interactions with nucleic acids, proteins, and other biomolecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its strong fluorescence and solvatochromic properties, which make it highly sensitive to environmental changes. This distinguishes it from other phthalimide derivatives that may not exhibit such pronounced fluorescence .

Biological Activity

4-Aminophthalimide (4-AP) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities and applications as a fluorescent probe. This article explores the biological activity of 4-AP, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is an aromatic compound characterized by an amine group attached to a phthalimide structure. Its unique chemical properties make it a versatile building block in the synthesis of various bioactive compounds. The compound exhibits notable fluorescence characteristics, which have been utilized in several biological studies.

1. Anticancer Properties

Recent studies have highlighted the potential of 4-AP derivatives as anticancer agents. For instance, a study synthesized several compounds containing the 4-(aminomethyl)benzamide fragment, evaluating their cytotoxicity against various cancer cell lines. Some derivatives showed potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and HER-2, with inhibition rates reaching up to 92% at low concentrations (10 nM) .

2. Fluorescent Probes

This compound is recognized for its application as a fluorescent probe due to its sensitivity to environmental changes. It has been incorporated into amino acids to monitor local polarity in transmembrane peptides. This property allows researchers to use 4-AP for imaging cellular membranes and studying protein conformations without significantly altering their native structures . The fluorescence characteristics of 4-AP make it superior to traditional fluorescent markers like tryptophan, providing clearer insights into molecular environments.

3. Anti-inflammatory Activity

Compounds derived from 4-AP have also been investigated for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives exhibited significant anti-inflammatory effects comparable to established drugs . This suggests that modifications of the 4-AP structure could lead to new therapeutic options for inflammatory conditions.

Case Study: Anticancer Activity

A systematic investigation into the anticancer potential of 4-AP derivatives involved screening against various hematological and solid tumor cell lines. The study revealed that specific analogs not only inhibited cancer cell proliferation but also induced apoptosis through mechanisms involving the modulation of RTK signaling pathways .

CompoundCell Line TestedInhibition Rate (%) at 10 nM
Derivative AA549 (lung)91
Derivative BMCF7 (breast)92
Derivative CHeLa (cervical)85

Case Study: Fluorescence Probing

In another study, three new amino acids incorporating the this compound moiety were synthesized and tested for their ability to act as environment-sensitive probes in living cells. The results indicated that these probes could effectively differentiate between hydrophobic and hydrophilic environments within cellular membranes, providing valuable data on membrane dynamics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization techniques for 4-Aminophthalimide?

  • Methodology : Synthesis typically involves nitration, reduction, and cyclization of phthalic anhydride derivatives. Characterization employs single-crystal X-ray diffraction (SCXRD) to resolve hydrogen-bonded networks (N–H⋯O interactions) and confirm crystal packing . Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like NH₂ and carbonyl, while nuclear magnetic resonance (NMR) (¹H/¹³C) verifies molecular structure . Purity is assessed via high-performance liquid chromatography (HPLC) .

Q. How does this compound serve as a solvent polarity probe in fluorescence studies?

  • Methodology : Its emission spectrum shifts with solvent polarity due to intramolecular charge transfer (ICT) in the excited state. Researchers use steady-state fluorescence spectroscopy to measure Stokes shifts and correlate them with empirical solvent polarity scales (e.g., ET(30)) . For example, in micellar systems, time-resolved fluorescence decay profiles reveal solvation dynamics at interfaces .

Q. What experimental approaches are used to study the hydrogen-bonding interactions of this compound?

  • Methodology : SCXRD provides geometric parameters (e.g., bond lengths, angles) for hydrogen bonds, while temperature-dependent NMR detects dynamic interactions in solution. Computational methods like density functional theory (DFT) model hydrogen-bonding effects on electronic transitions .

Advanced Research Questions

Q. How do conflicting data on solvation dynamics of this compound in micelles arise, and how can they be resolved?

  • Analysis : Discrepancies stem from variations in micelle composition (e.g., SDS vs. CTAB) and probe localization. To address this, use time-resolved fluorescence with picosecond resolution to differentiate bulk vs. interfacial solvation . Pair with molecular dynamics (MD) simulations to map probe positioning relative to micelle regions .

Q. What strategies optimize this compound derivatives for DNA-protein interaction studies?

  • Methodology : Introduce substituents (e.g., alkyl chains) via Sonogashira cross-coupling to enhance DNA intercalation. Validate using fluorescence anisotropy to measure binding constants and circular dichroism (CD) to assess structural perturbations in DNA . Compare with computational docking studies to predict binding modes .

Q. How can femtosecond time-resolved infrared (fs-TRIR) spectroscopy elucidate photoexcitation mechanisms in this compound?

  • Methodology : fs-TRIR tracks vibrational modes (e.g., C=O, NH₂) during excited-state relaxation. Couple with transient absorption spectroscopy to correlate ICT dynamics with solvent interactions. Computational modeling (e.g., TD-DFT) identifies key vibrational signatures for assignment .

Q. What explains the variation in fluorescence quantum yields of this compound across different polymer matrices?

  • Analysis : Differences arise from matrix rigidity and polarity. Use differential scanning calorimetry (DSC) to measure glass transition temperatures (Tg) and correlate with fluorescence lifetimes. Polarizable embedding models (e.g., QM/FDEFQ/FQ) simulate environmental effects on excited states .

Q. Data Interpretation and Contradictions

Q. How should researchers address inconsistencies in reported R-factors for this compound crystal structures?

  • Guidance : Cross-validate SCXRD data (e.g., Rint, θ range) and refinement parameters (e.g., weighting schemes). Compare with literature values for similar compounds. Ensure data-to-parameter ratios exceed 10:1 to avoid overfitting .

Q. Why do computational studies of this compound’s excited states diverge from experimental observations?

  • Resolution : Many models neglect solvent relaxation or hydrogen-bonding dynamics. Employ hybrid QM/MM approaches with explicit solvent molecules and ensemble averaging over MD trajectories . Validate against ultrafast spectroscopic data .

Q. Experimental Design Recommendations

Q. What controls are essential when using this compound in fluorescence microscopy for organelle imaging?

  • Best Practices : Include negative controls (e.g., cells without probes) to exclude autofluorescence. Use co-staining with organelle-specific dyes (e.g., MitoTracker) for colocalization analysis. Quantify fluorescence intensity changes under varying pH or ionic strength to assess environmental sensitivity .

Properties

IUPAC Name

5-aminoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRKCOCTEMYUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063127
Record name 1H-Isoindole-1,3(2H)-dione, 5-amino-
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Molecular Weight

162.15 g/mol
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CAS No.

3676-85-5
Record name 4-Aminophthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 5-amino-
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Record name 4-Aminophthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 5-amino-
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Record name 1H-Isoindole-1,3(2H)-dione, 5-amino-
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Record name 4-aminophthalimide
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Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-1H-isoindole-1,3(2H)-dione (1.0 g, 5.2 mmol) in dry THF (15 mL) was added 10% Pd/C (0.2 g). The mixture was hydrogenated at 30-40 psi for 17 h. The catalyst was filtered, and the filtrate was evaporated under vacuo to give 0.5 g (59.3%) of 5-amino-1H-isoindole-1,3(2H)-dione as a yellow colour solid.
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15 mL
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0.2 g
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Synthesis routes and methods II

Procedure details

A method for the preparation of 5-cyanophthalide has previously been described in Bull. Soc. Sci. Bretagne, 1951, 26, 35 and in Levy and Stephen, J. Chem. Soc., 1931, 867. By this method 5-aminophthalide is converted to the corresponding 5-cyanophthalide by diazotation followed by reaction with CuCN. 5-Aminophthalide was obtained from 4-aminophthalimide by a two step reduction procedure.
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Synthesis routes and methods III

Procedure details

0.002 g of ammonium vanadate and 4 g of aluminium oxide granules containing 0.5% by weight of metallic palladium and having a particle size of 3.2 mm (from Acros Organics) are added to a suspension consisting of 250 ml of methanol and 9.6 g of 4-nitrophthalimide. After displacing the air with nitrogen, the latter is replaced by hydrogen at atmospheric pressure and the suspension is stirred at room temperature for 43 hours. During this time, 97.6% of the theoretical amount of hydrogen, based on the nitrophthalimide, is absorbed. The resulting suspension is then sieved through a sieve having a mesh width of 1 mm. The material remaining on the sieve is washed with methanol and the methanol is subsequently removed from the combined methanol phases by means of a rotary evaporator. Drying at 60° C. under reduced pressure (125 mbar) gives 8.1 g (100%) of 4-aminophthalimide.
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9.6 g
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250 mL
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100%

Retrosynthesis Analysis

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